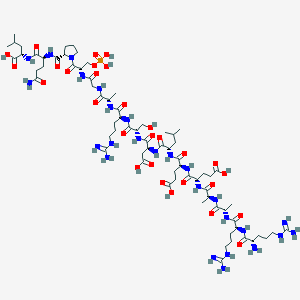
L-Leucine,L-arginyl-L-arginyl-L-alanyl-L-alanyl-L-a-glutamyl-L-a-glutamyl-L-leucyl-L-a-aspartyl-L-seryl-L-arginyl-L-alanylglycyl-O-phosphono-L-seryl-L-prolyl-L-glutaminyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
L-Leucine,L-arginyl-L-arginyl-L-alanyl-L-alanyl-L-a-glutamyl-L-a-glutamyl-L-leucyl-L-a-aspartyl-L-seryl-L-arginyl-L-alanylglycyl-O-phosphono-L-seryl-L-prolyl-L-glutaminyl- is a useful research compound. Its molecular formula is C71H123N26O29P and its molecular weight is 1835.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Leucine,L-arginyl-L-arginyl-L-alanyl-L-alanyl-L-a-glutamyl-L-a-glutamyl-L-leucyl-L-a-aspartyl-L-seryl-L-arginyl-L-alanylglycyl-O-phosphono-L-seryl-L-prolyl-L-glutaminyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Leucine,L-arginyl-L-arginyl-L-alanyl-L-alanyl-L-a-glutamyl-L-a-glutamyl-L-leucyl-L-a-aspartyl-L-seryl-L-arginyl-L-alanylglycyl-O-phosphono-L-seryl-L-prolyl-L-glutaminyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
L-Leucine is a branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and various metabolic processes. The compound , which appears to be a complex peptide consisting of L-leucine and several other amino acids, likely retains some of the biological activities attributed to L-leucine itself. This article explores the biological activity of L-leucine and its implications in health and disease, supported by research findings, case studies, and data tables.
Overview of L-Leucine
L-Leucine is an essential amino acid that cannot be synthesized by the body and must be obtained through diet. It is primarily found in protein-rich foods such as meat, dairy products, and legumes. As a key regulator of protein metabolism, L-leucine activates the mammalian target of rapamycin (mTOR) pathway, which is critical for muscle protein synthesis and overall metabolic regulation .
-
mTOR Activation :
- L-Leucine stimulates mTOR signaling, which enhances protein synthesis by promoting the initiation of mRNA translation. This process is vital for muscle growth and repair .
- The activation of mTOR also affects other pathways involved in metabolism, including AMP-activated protein kinase (AMPK), which regulates energy homeostasis .
-
Influence on Muscle Metabolism :
- Studies have shown that leucine supplementation can increase muscle protein synthesis in various tissues, including skeletal muscle, liver, and adipose tissue .
- A study indicated that leucine administration reduced whole-body proteolysis and increased the incorporation of leucine into body proteins in irradiated rats .
- Cardiovascular Effects :
Case Studies
- Irradiated Rats : A study evaluated the effects of alanyl-glutamine on leucine metabolism in irradiated rats. The results indicated that leucine oxidation increased while proteolysis decreased after supplementation with alanyl-glutamine, suggesting a protective role for leucine in metabolic derangements caused by radiation exposure .
- Cardiac Arrhythmias : In a controlled study involving rats subjected to induced cardiac ischemia, both L-leucine and L-valine were administered prior to occlusion. The findings showed significant reductions in arrhythmias, supporting the potential cardioprotective effects of these amino acids .
Table 1: Biological Activities of L-Leucine
Table 2: Dietary Sources of L-Leucine
| Food Source | Approximate Leucine Content (g per 100g) |
|---|---|
| Chicken Breast | 1.7 |
| Beef | 1.8 |
| Eggs | 1.3 |
| Soybeans | 2.6 |
| Lentils | 0.7 |
Properties
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]acetyl]amino]-3-phosphonooxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H123N26O29P/c1-32(2)26-43(93-61(114)42(18-21-52(103)104)91-60(113)41(17-20-51(101)102)88-56(109)36(7)84-55(108)35(6)86-58(111)38(13-9-23-81-70(76)77)89-57(110)37(72)12-8-22-80-69(74)75)63(116)94-44(28-53(105)106)64(117)96-46(30-98)65(118)90-39(14-10-24-82-71(78)79)59(112)85-34(5)54(107)83-29-50(100)87-47(31-126-127(123,124)125)67(120)97-25-11-15-48(97)66(119)92-40(16-19-49(73)99)62(115)95-45(68(121)122)27-33(3)4/h32-48,98H,8-31,72H2,1-7H3,(H2,73,99)(H,83,107)(H,84,108)(H,85,112)(H,86,111)(H,87,100)(H,88,109)(H,89,110)(H,90,118)(H,91,113)(H,92,119)(H,93,114)(H,94,116)(H,95,115)(H,96,117)(H,101,102)(H,103,104)(H,105,106)(H,121,122)(H4,74,75,80)(H4,76,77,81)(H4,78,79,82)(H2,123,124,125)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVCQYQHTKHZRY-APZQELAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(COP(=O)(O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](COP(=O)(O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H123N26O29P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1835.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














